molecular formula C11H20O2 B12652850 Ethyl (Z)4-methyl-oct-3-enoate CAS No. 42933-14-2

Ethyl (Z)4-methyl-oct-3-enoate

Cat. No.: B12652850
CAS No.: 42933-14-2
M. Wt: 184.27 g/mol
InChI Key: XHNOQRNNBVTOCM-NTMALXAHSA-N
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Description

Ethyl (Z)4-methyl-oct-3-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 4-methyl-oct-3-enoic acid and ethanol. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)4-methyl-oct-3-enoate can be synthesized through the esterification of 4-methyl-oct-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)4-methyl-oct-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: 4-methyl-oct-3-enoic acid.

    Reduction: 4-methyl-oct-3-en-1-ol.

    Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Ethyl (Z)4-methyl-oct-3-enoate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)4-methyl-oct-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (Z)4-methyl-oct-3-enoate can be compared with other similar compounds such as:

    Ethyl (Z)-oct-4-enoate: Similar structure but lacks the methyl group at the 4-position.

    Methyl (Z)-oct-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (E)-4-methyl-oct-3-enoate: Geometric isomer with different spatial arrangement around the double bond.

These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.

Properties

CAS No.

42933-14-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl (Z)-4-methyloct-3-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8-

InChI Key

XHNOQRNNBVTOCM-NTMALXAHSA-N

Isomeric SMILES

CCCC/C(=C\CC(=O)OCC)/C

Canonical SMILES

CCCCC(=CCC(=O)OCC)C

Origin of Product

United States

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